molecular formula C7H17ClN2O2S B1464031 N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride CAS No. 1354963-42-0

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Cat. No. B1464031
CAS RN: 1354963-42-0
M. Wt: 228.74 g/mol
InChI Key: KMRXTSVFRZNPJN-UHFFFAOYSA-N
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Description

“N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1354963-42-0 . It has a molecular weight of 228.74 . The IUPAC name for this compound is N-methyl-N-(3-piperidinyl)methanesulfonamide hydrochloride . It is a solid substance .


Molecular Structure Analysis

The InChI code for “N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride” is 1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride” is a solid substance . It has a molecular weight of 228.74 . The InChI code for this compound is 1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives, such as N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, are being utilized in different ways as anticancer agents .

Antiviral Applications

Piperidine derivatives are also used as antiviral agents . They could potentially be used in the development of new antiviral drugs.

Antimalarial Applications

Piperidine derivatives have been used in the development of antimalarial agents . This suggests that N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride could potentially be used in this field.

Antimicrobial and Antifungal Applications

Piperidine derivatives are known to have antimicrobial and antifungal properties . This suggests potential applications of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride in these areas.

Antihypertensive Applications

Piperidine derivatives have been used as antihypertensive agents . This suggests that N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride could potentially be used in the treatment of hypertension.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are known to have analgesic and anti-inflammatory properties . This suggests potential applications of N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride in pain management and inflammation treatment.

Anti-Alzheimer, Antipsychotic, and Anticoagulant Applications

Piperidine derivatives are being utilized as anti-Alzheimer, antipsychotic, and/or anticoagulant agents . This suggests that N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride could potentially be used in these fields.

Safety and Hazards

The safety information for “N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects.

properties

IUPAC Name

N-methyl-N-piperidin-3-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRXTSVFRZNPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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